molecular formula C17H24F2O2 B1509683 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole CAS No. 1373116-00-7

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Cat. No.: B1509683
CAS No.: 1373116-00-7
M. Wt: 298.4 g/mol
InChI Key: VPEMEZFAMQJFFP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a specialized organic compound characterized by its unique molecular structure, which includes difluoro groups and a methoxy group attached to a cyclohexyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 2,3-difluoroanisole and trans-4-propylcyclohexylmethanol.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions, biological studies, or pharmaceutical applications. The compound may bind to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

  • 4-Ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)biphenyl: This compound has a similar structure but with an ethoxy group instead of a methoxy group.

  • 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound features a butoxy group in place of the methoxy group.

Uniqueness: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is unique due to its specific combination of difluoro groups and the methoxy group attached to the cyclohexyl ring. This distinct structure imparts unique chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEMEZFAMQJFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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